Welcome to the BenchChem Online Store!
molecular formula C8H8F3N3O B1510961 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one

Cat. No. B1510961
M. Wt: 219.16 g/mol
InChI Key: BZBUTKNNPMRLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07625888B2

Procedure details

A mixture of 400 mg (1.33 mmol) of N-(3-bromopropyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, 350 mL (2 mmol) of N,N-diisopropylethylamine, and 8 mL of acetonitrile was stirred at reflux for 4.5 h. The cooled reaction mixture was concentrated, and the residue was flash chromatographed on silica gel [0-10% of (9:1 methanol:concentrated ammonium hydroxide) in dichloromethane]. Further purification by preparative HPLC (C18 reverse phase column, 10-50% acetonitrile in water containing 0.05% trifluoroacetic acid) separated the product from a major by-product, 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3-oxazinane, to give the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][NH:5][C:6]([C:8]1[NH:12][N:11]=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:9]=1)=[O:7].C(N(CC)C(C)C)(C)C>C(#N)C>[F:14][C:13]([F:16])([F:15])[C:10]1[CH:9]=[C:8]2[C:6](=[O:7])[NH:5][CH2:4][CH2:3][CH2:2][N:12]2[N:11]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrCCCNC(=O)C1=CC(=NN1)C(F)(F)F
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4.5 h
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel [0-10% of (9:1 methanol:concentrated ammonium hydroxide) in dichloromethane]
CUSTOM
Type
CUSTOM
Details
Further purification by preparative HPLC (C18 reverse phase column, 10-50% acetonitrile in water containing 0.05% trifluoroacetic acid)
CUSTOM
Type
CUSTOM
Details
separated the product from a major by-product, 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3-oxazinane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN2C(C(NCCC2)=O)=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.